molecular formula C18H25N3O4 B11638292 Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B11638292
M. Wt: 347.4 g/mol
InChI Key: QTLGVGYYBPOPPZ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate is a synthetically versatile indole derivative that serves as a key intermediate in medicinal chemistry research. Its structure incorporates a 5-methoxyindole scaffold, a motif frequently investigated for its diverse biological activities, including interactions with serotonergic systems . The molecule is functionally designed with a diethylaminoacetamide side chain, which can impart basicity and influence pharmacokinetic properties, and an ethyl ester group that offers a handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid. This compound is primarily of interest in the design and synthesis of novel heterocyclic compounds for pharmacological screening. Researchers utilize this building block to develop new chemical entities targeting a range of central nervous system (CNS) disorders and other therapeutic areas, exploring structure-activity relationships (SAR) around the indole core. Its research value lies in its role as a precursor to more complex molecules with potential receptor affinity or enzymatic inhibitory activity.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 3-[[2-(diethylamino)acetyl]amino]-5-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C18H25N3O4/c1-5-21(6-2)11-15(22)20-16-13-10-12(24-4)8-9-14(13)19-17(16)18(23)25-7-3/h8-10,19H,5-7,11H2,1-4H3,(H,20,22)

InChI Key

QTLGVGYYBPOPPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methoxyindole-2-Carboxylate Derivatives

The indole core is often constructed via Fischer indole synthesis. For example, ethyl 5-methoxyindole-2-carboxylate can be synthesized by reacting 4-methoxyphenylhydrazine with ethyl pyruvate in the presence of acidic catalysts like p-toluenesulfonic acid (PTSA). This method yields the esterified indole scaffold, which serves as a precursor for further functionalization.

Introduction of the Acetamido Group

The acetamido side chain at the indole’s 3-position is introduced through Friedel-Crafts acylation or direct amidation:

  • Friedel-Crafts Acylation : Ethyl indole-2-carboxylate reacts with chloroacetyl chloride in the presence of AlCl₃ in dichloroethane, forming 3-chloroacetamido intermediates. Subsequent substitution with diethylamine introduces the diethylamino group.

  • Direct Amidation : Alternatively, 3-amino-5-methoxyindole-2-carboxylate is coupled with 2-(diethylamino)acetyl chloride using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Stepwise Synthetic Routes

Route 1: Sequential Functionalization

This method involves sequential modification of the indole scaffold (Table 1):

StepReactionConditionsYieldReference
1Fischer indole synthesisPTSA, ethanol, reflux, 6 h78%
2Friedel-Crafts acylationAlCl₃, CH₂Cl₂, 0°C → rt, 12 h65%
3AminationDiethylamine, THF, 60°C, 4 h82%
4EsterificationEthanol, H₂SO₄, reflux, 3 h90%

Key considerations:

  • The Friedel-Crafts step requires strict temperature control to avoid over-acylation.

  • Diethylamine must be used in excess to ensure complete substitution of the chloro group.

Route 2: Coupling-Based Synthesis

Modern approaches utilize palladium-catalyzed cross-coupling and peptide coupling reagents (Table 2):

StepReactionReagents/CatalystsYieldReference
1Indole carboxylate preparationPd(OAc)₂, DMSO, O₂68%
2Amide bond formationBOP, DIPEA, DCM, rt, 24 h75%

Advantages:

  • BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) enhances coupling efficiency compared to traditional EDC/HOBt systems.

  • Palladium catalysis enables regioselective functionalization under mild conditions.

Alternative Methodologies

Solvent-Free Decarboxylation

A solvent-free approach for related indole derivatives involves thermal decarboxylation of 3-carboxy intermediates at 180–200°C, achieving >98% conversion. Applied to this compound, this method reduces purification steps but requires stringent temperature control to prevent decomposition.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30 min) accelerates amidation steps, improving yields to 85–90% while reducing reaction times from hours to minutes. This method is particularly effective for large-scale production.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Common byproducts include:

  • N,O-Diacetylated derivatives : Result from over-acylation during Friedel-Crafts steps. Mitigated by using stoichiometric AlCl₃ and controlled addition rates.

  • Ester hydrolysis : Occurs under basic conditions. Avoided by maintaining pH <7 during aqueous workups.

Catalytic System Optimization

Rhodium(II) catalysts (e.g., Rh₂(esp)₂) have been explored for cyclopropanation-ring expansion pathways, though their applicability to this specific compound remains experimental.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted diethylamine and acyl chlorides.

  • HPLC : C18 columns (MeCN/H₂O gradient) achieve >99% purity for pharmacological studies.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.25 (ester CH₃), δ 3.48 (NCH₂), and δ 6.85 (indole aromatic protons).

  • HRMS : [M+H]⁺ at m/z 347.4 confirms molecular weight.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

  • EDC/HOBt vs. BOP : BOP reduces coupling times but increases reagent costs by ~40%.

  • Solvent recovery : Dichloroethane and THF are recycled via distillation, cutting costs by 15–20%.

Environmental Impact

  • Waste streams : AlCl₃-neutralized slurries require pH adjustment before disposal.

  • Green chemistry : Ionic liquid-mediated syntheses are under investigation to replace volatile organic solvents .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis in aqueous conditions, particularly targeting the ester group:

  • Mechanism : Attack by water on the ester carbonyl, leading to cleavage into carboxylic acid and ethanol.

  • Conditions : Acidic or basic aqueous solutions may accelerate the reaction.

Structural Impact :

  • The ethyl ester moiety (–COOEt) is converted to a carboxylic acid (–COOH).

  • The diethylaminoacetamido group may remain intact unless subjected to harsh acidic/basic conditions.

Photolysis and Photochemical Reactions

While direct photolysis data for this compound is limited, related indole derivatives exhibit photochemical reactivity:

  • Photoenolization : Potential formation of transient photoenols (Z*- and E*-isomers) under UV irradiation, analogous to benzophenone derivatives .

  • Leaving Group Release : In methanol, photolysis could release the ethyl ester group, yielding the corresponding carboxylic acid .

Hypothetical Reaction Pathway :

  • UV irradiation → Triplet excited state formation.

  • Photoenolization → Intermediate with conjugated π-system.

  • Nucleophilic attack by solvent (e.g., water/methanol) → Hydrolyzed product .

Thermal Stability and Analysis

Thermal characterization may involve:

  • Differential scanning calorimetry (DSC) : To determine melting points and phase transitions.

  • Thermogravimetric analysis (TGA) : To assess thermal decomposition pathways.

Functional Group Reactivity

Functional GroupReaction TypeOutcome
Ethyl ester (–COOEt)HydrolysisCarboxylic acid (–COOH)
Diethylaminoacetamido (–NHCOCH2N(Et)2)Amidase activityAmine release
Methoxy (–OCH3)DemethylationPhenolic hydroxyl group (–OH)

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing bioactive molecules with tunable pharmacokinetic properties. Further studies on its photostability and in vivo metabolism would enhance its development potential.

Scientific Research Applications

Structural Features

The structure of Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate can be represented as follows:

  • Molecular Formula : C₁₈H₂₅N₃O₄
  • Molecular Weight : 347.41 g/mol
  • Key Functional Groups :
    • Indole ring
    • Methoxy group
    • Diethylamino group
    • Carboxylate ester

Medicinal Chemistry

This compound has shown promising biological activities, particularly as an inhibitor of interleukin-4 gene expression . This suggests its potential utility in modulating immune responses, particularly in conditions where interleukin-4 is implicated, such as allergies and asthma. The compound's ability to influence cytokine production positions it as a candidate for therapeutic interventions in immune-related disorders.

Anticancer Properties

Compounds with similar structural characteristics have been investigated for their anticancer properties . This compound may exhibit cytotoxic effects against various cancer cell lines, making it a subject of interest for cancer research. Research indicates that derivatives of indole compounds often demonstrate significant antitumor activity through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of this compound is also being explored. Indole derivatives have been associated with protective effects against neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress. The specific functional groups present in this compound may enhance its neuroprotective capabilities.

Case Study 1: Immune Modulation

A study demonstrated that compounds similar to this compound effectively modulated T helper cell responses, influencing interleukin production . This research underscores the compound's potential role in treating autoimmune conditions and allergies.

Case Study 2: Anticancer Activity

In vitro evaluations conducted by the National Cancer Institute revealed that structurally related indole compounds exhibited significant cytotoxicity against various cancer cell lines . this compound is anticipated to follow similar trends based on its structural properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with active sites of enzymes, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous indole-2-carboxylate derivatives, focusing on substituent effects , synthesis , and physicochemical properties .

Structural Comparison
Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Features
Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate 2-(Diethylamino)acetamido Methoxy 347.41 Tertiary amine, amide linkage
Ethyl 3-acetyl-5-methoxy-1H-indole-2-carboxylate Acetyl Methoxy ~261.27 Ketone group, simpler acyl substitution
Methyl 3-acetyl-5-methoxy-1H-indole-2-carboxylate Acetyl Methoxy ~247.0 Methyl ester, lower MW
Ethyl 5-cyanoindole-2-carboxylate None Cyano ~214.22 Electron-withdrawing cyano group
Ethyl 3-(2-nitrophenyl)-5-methoxy-1H-indole-2-carboxylate 2-Nitrophenyl Methoxy ~382.34 Bulky aromatic substituent

Key Observations :

  • The diethylamino-acetamido group at position 3 distinguishes the target compound by introducing basic nitrogen and amide functionality, which may enhance solubility in acidic environments and receptor binding .
  • Acylated derivatives (e.g., acetyl) are smaller and more lipophilic, favoring passive membrane diffusion .

Comparison with Similar Syntheses :

  • Ethyl 3-acetyl-5-methoxy-1H-indole-2-carboxylate :
    • Reactant: Acetyl chloride.
    • Conditions: AlCl₃, 1,2-dichloroethane, reflux (2.5 h).
    • Yield: Purified via silica gel chromatography.
  • Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate :
    • Reduction of a 3-acetyl precursor using triethylsilane in trifluoroacetic acid.

Key Differences :

  • The target compound’s diethylamino-acetamido group likely requires specialized acylating agents (e.g., pre-synthesized 2-(diethylamino)acetyl chloride), increasing synthetic complexity compared to simple acyl chlorides.

Biological Activity

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an indole core, a methoxy group, and a carboxylate ester, suggests various biological activities, particularly in immunomodulation and cancer therapy.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₅N₃O₄
  • Molecular Weight : Approximately 347.41 g/mol
  • Key Structural Features :
    • Indole ring
    • Methoxy group
    • Diethylamino substituent enhancing solubility and biological activity

Immunomodulatory Effects

Research indicates that this compound acts as an inhibitor of interleukin-4 (IL-4) gene expression. This activity suggests its potential utility in treating conditions where IL-4 plays a critical role, such as:

  • Allergies
  • Asthma
  • Other immune-mediated disorders

The modulation of IL-4 expression can lead to altered cytokine production, which is crucial for immune response regulation .

Anticancer Properties

Indole derivatives, including this compound, have shown promising anticancer activities . Preliminary studies suggest that it may interact with cellular pathways involved in cancer proliferation and apoptosis. The specific mechanisms are still under investigation, but the compound's structural characteristics indicate potential as a topoisomerase II inhibitor , which is vital for DNA replication and repair in cancer cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar indole derivatives to highlight its unique features:

Compound NameMolecular FormulaKey Features
Ethyl 3-acetamido-5-methoxy-1H-indole-2-carboxylateC₁₄H₁₆N₂O₄Lacks diethylamino group; simpler structure
Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methylC₁₄H₂₀N₂OContains dimethylamino instead of diethylamino; different biological profile
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acidC₁₂H₁₄N₂O₃A simpler amino derivative; lacks ester functionality

This table illustrates how the presence of the diethylamino group in this compound enhances its solubility and potentially its therapeutic efficacy compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of related indole compounds:

  • Antimicrobial Activity : A study assessed various indole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. While not directly tested on this compound, findings suggest that similar structures exhibit effective antimicrobial activity, indicating potential for broader applications .
  • Anticancer Activity : Research on indole derivatives has shown that they can inhibit the growth of various cancer cell lines. For instance, certain compounds demonstrated significant cytotoxicity against human cancer cell lines while sparing normal cells, suggesting a selective action that could be beneficial in therapeutic contexts .

Q & A

Basic: What are the key steps in synthesizing ethyl indole-2-carboxylate derivatives, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves acylation or alkylation of the indole scaffold. For example, General Procedure A () outlines the acylation of ethyl 5-chloro-1H-indole-2-carboxylate using acyl chlorides under anhydrous AlCl₃ catalysis in 1,2-dichloroethane, refluxed under argon for 2–3 hours. Critical parameters include:

  • Anhydrous conditions to prevent side reactions (e.g., hydrolysis of acyl chloride).
  • Temperature control : Reflux ensures sufficient activation energy for electrophilic substitution at the indole C3 position.
  • Monitoring via TLC (25–33% ethyl acetate/hexane) to track reaction progress .
    Post-reaction, acidic workup (pH 2) and extraction with ethyl acetate yield crude products, purified via Combiflash chromatography (0–40% ethyl acetate/hexane) .

Basic: How are intermediates purified during the synthesis of this compound?

Methodological Answer:
Combiflash chromatography is widely used for purification, leveraging gradient elution (e.g., 0–30% ethyl acetate in hexane) to separate products with subtle polarity differences. For instance, in General Procedure A (), purification yields products with >95% purity, confirmed by melting point analysis and ¹H NMR . Key considerations:

  • Solvent selection : Hexane/ethyl acetate gradients balance resolution and run time.
  • Column loading : Crude product-to-silica ratios of ~1:20 minimize band broadening.

Advanced: How do structural modifications (e.g., substituents at C3 or C5) influence biological activity in SAR studies?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight the importance of:

  • C3 substituents : Acylation with diethylaminoacetamido groups (as in the target compound) enhances allosteric modulation potential, likely due to increased hydrophobicity and hydrogen-bonding capacity .
  • C5 methoxy groups : Electron-donating substituents like -OCH₃ improve metabolic stability by reducing oxidative degradation .
  • Data-driven optimization : For example, replacing the C5 methoxy with chloro (as in ) reduced activity by 40%, suggesting steric and electronic effects at this position are critical .

Advanced: What analytical techniques validate the compound’s structure and purity?

Methodological Answer:

  • ¹H NMR : Chemical shifts (e.g., δ 11.71 ppm for indole NH in DMSO-d₆) confirm proton environments .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous indole derivatives in , where the C3 substituent’s spatial arrangement correlated with activity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z = 372.4 [M+1] in ) .

Advanced: How are hygroscopic intermediates handled during synthesis?

Methodological Answer:
Hygroscopic intermediates (e.g., acylated indoles) require:

  • Inert atmosphere : Reactions conducted under argon or nitrogen to prevent moisture ingress .
  • Drying agents : Anhydrous Na₂SO₄ or molecular sieves during workup .
  • Low-temperature storage : Intermediates stored at –20°C in desiccators to mitigate hydrolysis .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay variability : For example, cell-based vs. enzyme-linked assays may yield differing IC₅₀ values. Normalize data using positive controls (e.g., reference allosteric modulators) .
  • Solubility effects : Poor aqueous solubility (common with hydrophobic indole derivatives) can artificially suppress activity. Use co-solvents like DMSO (<0.1% v/v) and confirm solubility via dynamic light scattering .

Advanced: What strategies enable functionalization of the indole core for photoactivatable probes?

Methodological Answer:

  • C3 hydroxymethyl groups : Serve as handles for photo-crosslinking moieties (e.g., benzophenones). For example, details coupling 4-(2-aminoethyl)-N,N-dimethylaniline to ethyl-5-chloro-(3-hydroxymethyl)-1H-indole-2-carboxylic acid via amide bond formation .
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during functionalization .

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